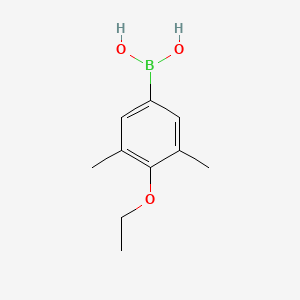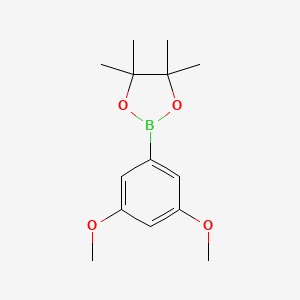![molecular formula C6H5N3O2 B1316147 Pyrrolo[2,1-f][1,2,4]triazin-2,4(1H,3H)-dion CAS No. 918538-04-2](/img/structure/B1316147.png)
Pyrrolo[2,1-f][1,2,4]triazin-2,4(1H,3H)-dion
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that contains an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It has been recognized for its numerous activities against diverse therapeutic targets .
Synthesis Analysis
Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine, either starting from triazine or pyrrole . The synthetic methods towards this compound are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Wissenschaftliche Forschungsanwendungen
Krebstherapie
Pyrrolo[2,1-f][1,2,4]triazin: Derivate wurden als potente Kinase-Inhibitoren identifiziert, die eine bedeutende Rolle in der zielgerichteten Krebstherapie spielen. Kinase-Inhibitoren sind entscheidend für die Behandlung von Krebs, da sie gezielt Proteine oder Enzyme angreifen, die in Krebszellen dysreguliert sind. Diese Verbindung ist ein integraler Bestandteil mehrerer Kinase-Inhibitoren, wie z. B. Avapritinib, die in der Krebsbehandlung eingesetzt werden .
Antivirale Medikamente
Das Grundgerüst von Pyrrolo[2,1-f][1,2,4]triazin findet sich in Nukleosid-Medikamenten wie Remdesivir, das zur Behandlung von Virusinfektionen eingesetzt wird. Die Struktur der Verbindung ermöglicht es, in die virale RNA integriert zu werden, wodurch der Replikationsprozess des Virus gehemmt wird .
Schmerzlinderung
Forscher haben Pyrrolo[2,1-f][1,2,4]triazin-basierte Inhibitoren der Adaptorprotein 2-assoziierten Kinase 1 (AAK1) entdeckt, die ein potenzielles therapeutisches Ziel für die Behandlung von neuropathischen Schmerzen darstellt. Durch die Hemmung von AAK1 können diese Verbindungen möglicherweise den Phänotyp von AAK1-Knockout-Mäusen replizieren, die eine reduzierte Reaktion auf anhaltenden Schmerz zeigen .
Synthese-Effizienz
Die Verbindung wurde in einem diversitätsorientierten Synthesean Ansatz eingesetzt, der darauf ausgelegt ist, leistungsstark, atomsparend und schrittarm zu sein. Diese Methode ermöglicht die Konstruktion von 2-Heteroaryl-substituierten Derivaten über kupfervermittelte Reaktionen, was die Vielseitigkeit und Effizienz der Verbindung in der chemischen Synthese zeigt .
Neuartige Strukturmotive
Pyrrolo[2,1-f][1,2,4]triazin wird zur Synthese neuartiger Strukturmotive durch einstufige, kupfer(II)-katalysierte Kupplungs-Cyclisierung eingesetzt. Dieser Prozess führt zur Bildung von kleinen Molekülen mit einem breiten Substratspektrum, was die Nützlichkeit der Verbindung bei der Entwicklung neuer chemischer Einheiten zeigt .
Pharmazeutische Produktion
Diese Verbindung dient als wichtiger Ausgangsstoff für die Herstellung von antiviralen Medikamenten wie Remdesivir. Es wurde eine skalierbare und einfache Methodik für die Synthese entwickelt, die einfache Struktureinheiten nutzt und den Prozess für höhere Ausbeuten optimiert .
Wirkmechanismus
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a unique bicyclic heterocycle that has shown numerous activities against diverse therapeutic targets . It is an integral part of several kinase inhibitors and nucleoside drugs . The primary targets of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are specific proteins or enzymes that are dysregulated in diseases such as cancer .
Mode of Action
The mode of action of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with its targets, leading to changes in their function. For instance, it has been suggested to inhibit neuraminidase . In the case of kinase inhibitors, the molecule binds in the ATP pocket of the enzyme, engaging in hydrogen-bonding interactions with the Asp127 (carbonyl) and Cys129 (carbonyl and N-H) in the hinge region .
Biochemical Pathways
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione affects various biochemical pathways. As a kinase inhibitor, it impacts the signaling pathways regulated by these kinases . These include pathways involved in cell proliferation and survival, which are often dysregulated in cancer .
Result of Action
The result of the action of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione at the molecular and cellular level is the inhibition of its target enzymes, leading to changes in the downstream signaling pathways . This can result in the slowing of cellular proliferation in diseases like cancer .
Safety and Hazards
While the specific safety and hazards of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione are not detailed in the search results, it is worth noting that it is a part of several kinase inhibitors and nucleoside drugs . Therefore, its safety and hazards would likely be associated with its use in these contexts.
Zukünftige Richtungen
Pyrrolo[2,1-f][1,2,4]triazine has shown promising potential in drug research due to its wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists . Therefore, future research may continue to explore its potential uses in the development of new drugs.
Biochemische Analyse
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is essential for regulating various cellular activities, including cell division, metabolism, and apoptosis. Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione interacts with kinases by binding to their active sites, thereby inhibiting their activity. This interaction is highly specific and can lead to the selective inhibition of dysregulated kinases in cancer cells .
Cellular Effects
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has profound effects on various types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation. Additionally, Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is critical for cell growth and survival. By modulating these pathways, the compound can induce apoptosis and reduce tumor growth .
Molecular Mechanism
The molecular mechanism of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its binding interactions with biomolecules, particularly kinases. The compound binds to the adenosine triphosphate-binding pocket of kinases, preventing the transfer of phosphate groups to substrates. This inhibition disrupts the phosphorylation cascade, leading to the suppression of downstream signaling pathways. Additionally, Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can induce changes in gene expression by inhibiting transcription factors that are regulated by kinase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione remains stable under physiological conditions, allowing for sustained inhibition of kinase activity. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione in animal models are dose-dependent. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues .
Metabolic Pathways
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain kinase inhibitory activity. Additionally, Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can affect metabolic flux by altering the activity of key regulatory enzymes .
Transport and Distribution
The transport and distribution of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via solute carrier transporters, where it accumulates in the cytoplasm and nucleus. This localization is essential for its inhibitory effects on kinases and other biomolecules .
Subcellular Localization
Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with kinases and transcription factors. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate the subcellular distribution of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, directing it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRWCPNROUMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575571 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918538-04-2 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper "Synthesis of a new bridgehead nitrogen heterocyclic system. Pyrrolo [2,1‐f]‐1,2,4‐triazine derivatives"?
A1: The paper details a novel synthetic route for creating pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione derivatives. The researchers discovered that 1-ureidopyrroles, specifically types 6a and 6b synthesized using a previously established method [], can be cyclized under basic conditions to yield the target compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

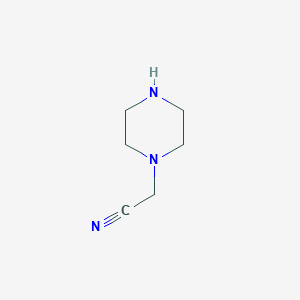

![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

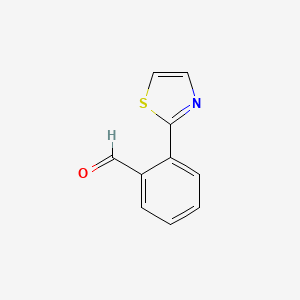

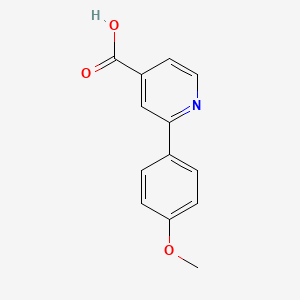
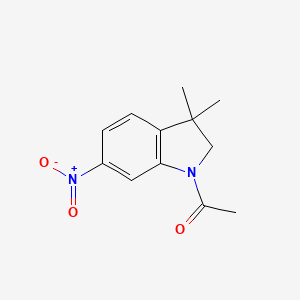

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

